1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol
Overview
Description
1-[(4-Ethylpiperidin-1-yl)methyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C13H25NO and its molecular weight is 211.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cyclopentanone as a Chemical Intermediate
Cyclopentanone is a critical fine chemical intermediate widely used in the production of spices, such as methyl dihydrojasmonate, and serves as a solvent in the electronics industry. Its production processes, including N2O oxidation with cyclopentene as a material, highlight its versatility and practicality in industrial applications Sinopec Shanghai, 2011.
Jasmonic Acid and Its Derivatives
Jasmonic acid and its derivatives, closely related to cyclopentanone compounds, exhibit significant interest in medicinal chemistry due to their biological activities. These compounds, found exclusively in the plant kingdom, have potential applications as drugs and prodrugs, emphasizing the direction of long-term drug/nutraceutical safety trials and future research insights A. Ghasemi Pirbalouti, S. Sajjadi, K. Parang, 2014.
Ethylene-action Inhibitors in Agriculture
Research on 1-Methylcyclopropene (1-MCP), an ethylene-action inhibitor, demonstrates its significant role in prolonging the postharvest shelf-life of fruits and vegetables by inhibiting ethylene effects. This application is crucial for maintaining quality and reducing spoilage, illustrating the practical importance of chemical compounds in enhancing agricultural and food preservation methods C. Watkins, 2006.
Transformations of Biomass-derived Compounds
The transformation of biomass-derived furfurals into cyclopentanones and their derivatives represents an innovative approach to synthesizing valuable petrochemical intermediates from renewable resources. This research direction underlines the importance of developing sustainable processes for generating chemicals traditionally derived from fossil fuels, highlighting the role of catalysis and green chemistry S. Dutta, N. Bhat, 2021.
Properties
IUPAC Name |
1-[(4-ethylpiperidin-1-yl)methyl]cyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-2-12-5-9-14(10-6-12)11-13(15)7-3-4-8-13/h12,15H,2-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGGIQUKIBQSPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCN(CC1)CC2(CCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.